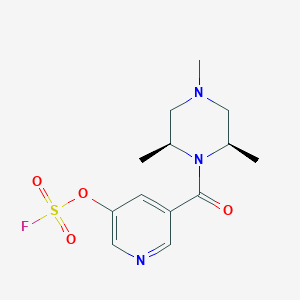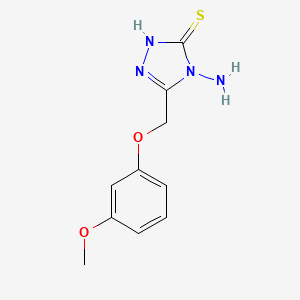
(2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of protein kinase B (PKB), which is a key signaling molecule involved in cell growth and survival. It has also been investigated as a potential treatment for cancer, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, (this compound)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been studied as a potential treatment for neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine involves its ability to inhibit PKB. PKB is a key signaling molecule that is involved in cell growth and survival. By inhibiting PKB, (this compound)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine can induce apoptosis in cancer cells and potentially treat neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
(this compound)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit PKB, and potentially treat neurological disorders such as Alzheimer's disease. Additionally, (this compound)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been shown to have low toxicity and good selectivity for cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine in lab experiments is its potential to induce apoptosis in cancer cells. This makes it a promising candidate for cancer treatment. Additionally, (this compound)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been shown to have low toxicity and good selectivity for cancer cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using (this compound)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several future directions for ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine research. One direction is to continue investigating its potential as a treatment for cancer. Studies could focus on optimizing the synthesis method to increase yield and developing more targeted delivery methods to improve efficacy. Another direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Finally, (this compound)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine could be studied in combination with other drugs to determine if it has synergistic effects.
Synthesis Methods
The synthesis of ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine involves the reaction of 2,4,6-trimethylpiperazine with 5-fluorosulfonyloxypyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and requires careful temperature control. The yield of the reaction is typically around 60-70%.
properties
IUPAC Name |
(2R,6S)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O4S/c1-9-7-16(3)8-10(2)17(9)13(18)11-4-12(6-15-5-11)21-22(14,19)20/h4-6,9-10H,7-8H2,1-3H3/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSLBGXBLVBKNE-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2841314.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)
![3-amino-N-(2-chlorobenzyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841321.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)
![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)

![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)



